N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
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Description
N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C12H11Cl2F3N2O2 and its molecular weight is 343.13. The purity is usually 95%.
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Scientific Research Applications
Azetidine Derivatives as Antimicrobial Agents
- Azetidine derivatives, such as those synthesized from phenothiazine, have shown promise as antimicrobial agents. These compounds have been evaluated for their antibacterial, antifungal, and antitubercular activities, displaying acceptable activities against various microorganisms. This suggests potential for azetidine derivatives in developing new antimicrobial therapeutics (Ritu Sharma, Pushkal Samadhiya, S. Srivastava, & S. Srivastava, 2012).
Synthesis and Biological Evaluation of Azetidinones
- Research into azetidinone derivatives, such as those derived from isonicotinyl hydrazine, has highlighted their potential as antidepressant and nootropic agents. These compounds have been synthesized and tested for their pharmacological activities, with certain derivatives showing high antidepressant activity. This indicates the versatility of azetidinone scaffolds for central nervous system (CNS) applications (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).
Antipathogenic Activity of Azetidine Derivatives
- Azetidine compounds have also been explored for their antipathogenic activities, especially in combating biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The structural modifications on azetidine derivatives, including the presence of halogen atoms, significantly influence their antibiofilm properties, presenting a path for developing novel anti-microbial agents (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Azetidine-Based Inhibitors
- In another domain, azetidine derivatives have been investigated as inhibitors for specific enzymes, demonstrating the chemical versatility and potential therapeutic applications of this class of compounds. For example, functionalized N-aryl-3,3-dihalogenoazetidin-2-ones have shown inhibitory activity against human leukocyte elastase, indicating their potential in developing treatments for conditions involving elastase activity (C. Doucet, I. Vergely, M. Reboud-Ravaux, et al., 1997).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F3N2O2/c13-9-2-1-7(3-10(9)14)18-11(20)19-4-8(5-19)21-6-12(15,16)17/h1-3,8H,4-6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQUSJIWWTZKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.